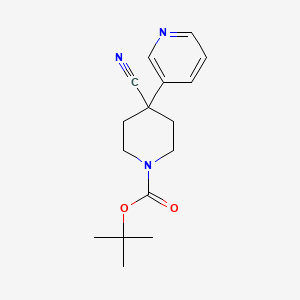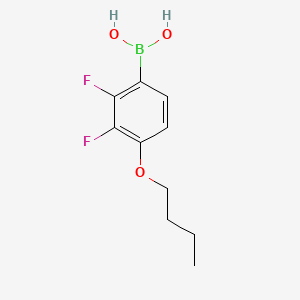
Cytidine, N-benzoyl-2'-deoxy-2',2'-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro-: is a modified nucleoside analogue It is structurally characterized by the presence of a benzoyl group attached to the cytidine base, and two fluorine atoms replacing the hydrogen atoms at the 2’ position of the deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- typically involves the following steps:
Starting Material: The synthesis begins with a suitable ribofuranose derivative, such as 1-halo ribofuranose.
Glycosylation: The ribofuranose derivative is reacted with a protected cytosine base under glycosylation conditions to form the nucleoside.
Fluorination: The nucleoside is then subjected to fluorination reactions to introduce the fluorine atoms at the 2’ position.
Benzoylation: Finally, the benzoyl group is introduced by reacting the nucleoside with benzoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
High Yield Reactions: Using high-yielding glycosylation and fluorination reactions.
Purification: Employing efficient purification techniques such as crystallization and chromatography to obtain the pure compound.
Automation: Utilizing automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: The compound can be reduced under specific conditions to remove the benzoyl group.
Substitution: The fluorine atoms at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the benzoyl group.
Reduction Products: De-benzoylated cytidine analogues.
Substitution Products: Nucleoside analogues with different substituents at the 2’ position.
Scientific Research Applications
Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- involves its incorporation into DNA or RNA, where it can:
Inhibit DNA/RNA Synthesis: By acting as a chain terminator during nucleic acid synthesis.
Enzyme Inhibition: Inhibit enzymes such as DNA polymerase and ribonucleotide reductase, which are crucial for DNA replication and repair.
Induce Apoptosis: Trigger programmed cell death in cancer cells by disrupting their DNA synthesis.
Comparison with Similar Compounds
Gemcitabine: Another nucleoside analogue with two fluorine atoms at the 2’ position but without the benzoyl group.
Cytarabine: A nucleoside analogue used in cancer treatment, with a similar mechanism of action but different structural modifications.
Fluorouracil: A pyrimidine analogue used in chemotherapy, which also incorporates into nucleic acids to disrupt their function.
Uniqueness: Cytidine, N-benzoyl-2’-deoxy-2’,2’-difluoro- is unique due to the presence of both the benzoyl group and the fluorine atoms, which confer distinct chemical properties and biological activities. This combination enhances its stability and efficacy as a therapeutic agent compared to other nucleoside analogues.
Properties
IUPAC Name |
N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(23)10(8-22)26-14(16)21-7-6-11(20-15(21)25)19-13(24)9-4-2-1-3-5-9/h1-7,10,12,14,22-23H,8H2,(H,19,20,24,25)/t10-,12-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDTRXWNNAGKY-MPKXVKKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole](/img/structure/B599786.png)
![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)


![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)



